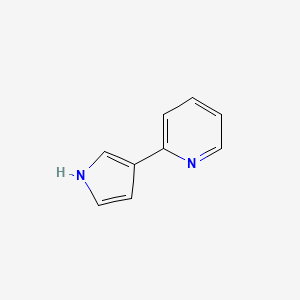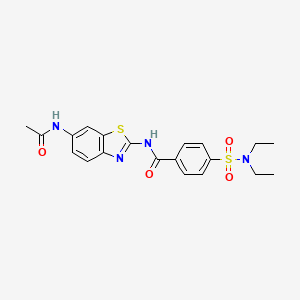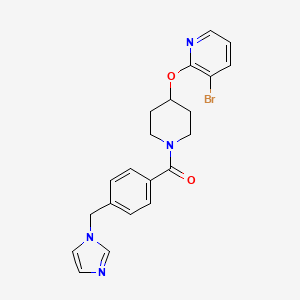![molecular formula C18H26N2O4S B2871970 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide CAS No. 922049-20-5](/img/structure/B2871970.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C18H26N2O4S and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Sulfonamides are key in the synthesis of diverse heterocyclic compounds due to their reactivity and functional group compatibility. For instance, sulfonamides have been utilized in the synthesis of β-quinoline allylic sulfones using a four-component reaction under iron catalysis. This method provides a broad range of functionalized heterocyclic allylic sulfones, demonstrating the versatility of sulfonamides in synthesizing complex molecular structures (Fuhong Xiao et al., 2018).
Application in Drug Design
The sulfonamide group is a fundamental component in drug design, appearing in various marketed drugs across different therapeutic areas. The unique chemical structure of sulfonamides allows them to act as inhibitors for certain enzymes, showcasing their significance in medicinal chemistry. A comprehensive review elucidates the sulfonamide group's role in drug design, highlighting its presence in many pharmacological agents with antibacterial, anti-carbonic anhydrase, and antitumor activities, among others (A. Kalgutkar et al., 2010).
Development of Antimicrobial Agents
Sulfonamide-based compounds have shown promising antimicrobial activities. Research into novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds has resulted in derivatives with significant in vitro activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, Mycobacterium tuberculosis, and other mycobacteria. This indicates the potential of sulfonamide derivatives in developing new antimicrobial agents (M. Krátký et al., 2012).
Exploration of Carbonic Anhydrase Inhibitors
Sulfonamide-based compounds have been explored for their inhibitory effects on carbonic anhydrases, enzymes involved in critical physiological processes. For example, research on unprotected primary sulfonamide groups facilitating ring-forming cascades has led to the discovery of [1,4]oxazepine-based primary sulfonamides with strong inhibition against human carbonic anhydrases. These findings underscore the therapeutic potential of sulfonamide compounds in treating conditions related to carbonic anhydrase activity (A. Sapegin et al., 2018).
High-Performance Material Synthesis
Sulfonamides have also found applications in material science, particularly in the synthesis of high-performance thermosets. Novel benzoxazine monomers containing allyl groups have been synthesized from sulfonamides, leading to thermosets with excellent thermal and mechanical properties. These materials demonstrate the utility of sulfonamide derivatives beyond pharmaceuticals, extending into advanced material applications (T. Agag et al., 2003).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-6-9-20-15-8-7-14(19-25(22,23)11-13(2)3)10-16(15)24-12-18(4,5)17(20)21/h6-8,10,13,19H,1,9,11-12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWNPWNTCNBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE](/img/structure/B2871891.png)




![6-Methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871898.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2871899.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)
![3-[(2-Chloro-5-fluoropyridine-4-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2871908.png)
![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)
